1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)
CAS No.: 104500-98-3
Cat. No.: VC20743246
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104500-98-3 |
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Molecular Formula | C8H7NO |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 1-prop-2-ynylpyrrole-3-carbaldehyde |
Standard InChI | InChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-7H,4H2 |
Standard InChI Key | PLGVJKUMVUANRG-UHFFFAOYSA-N |
SMILES | C#CCN1C=CC(=C1)C=O |
Canonical SMILES | C#CCN1C=CC(=C1)C=O |
Identification and Basic Information
1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) is a pyrrole derivative primarily utilized in biochemical research, proteomics, and organic synthesis. Its structural characteristics and reactive properties make it a valuable intermediate compound for synthesizing pharmaceuticals and agrochemicals. The compound represents an important class of heterocyclic organic compounds containing a pyrrole ring system with specific functional group modifications.
Identifier Type | Value |
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CAS Registry Number | 104500-98-3 |
IUPAC Name | 1-prop-2-ynylpyrrole-3-carbaldehyde |
Standard InChI | InChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-7H,4H2 |
Standard InChIKey | PLGVJKUMVUANRG-UHFFFAOYSA-N |
SMILES | C#CCN1C=CC(=C1)C=O |
Canonical SMILES | C#CCN1C=CC(=C1)C=O |
PubChem Compound ID | 13604945 |
Physical and Chemical Properties
The physical and chemical properties of 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) determine its behavior in chemical reactions, solubility characteristics, and potential applications. Understanding these properties is essential for researchers working with this compound in various contexts.
Structural and Molecular Properties
Property | Value |
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Molecular Formula | C8H7NO |
Molecular Weight | 133.15 g/mol |
Structural Features | Pyrrole ring with propynyl substituent at N-position and aldehyde group at position 3 |
The compound's structure incorporates a pyrrole ring system with specific functional group modifications that give it its characteristic reactivity profile. The propynyl group attached to the nitrogen of the pyrrole ring and the aldehyde group at position 3 create a unique electronic distribution that influences its chemical behavior.
Synthesis Methods
The synthesis of 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) involves specific chemical procedures that utilize pyrrole derivatives as starting materials. These synthetic routes are designed to introduce the necessary functional groups in the correct positions of the pyrrole ring system.
General Synthetic Approaches
The synthesis typically involves the reaction of pyrrole with aldehyde precursors to form the base structure, followed by specific modifications to introduce the propynyl group at the nitrogen position. While the search results don't provide a detailed step-by-step synthesis protocol, the general approach follows established methods for N-alkylation of pyrroles and formylation reactions to introduce the aldehyde group.
For comparison, related compounds like the basic 1H-pyrrole-3-carboxaldehyde undergo similar synthetic pathways, though without the propynyl modification step . Understanding these related syntheses provides context for how the target compound may be prepared.
Chemical Reactivity
1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) exhibits characteristic reactivity patterns that make it valuable in organic synthesis and pharmaceutical development. Its reactivity is largely determined by the functional groups present in its structure.
Reactive Sites and Patterns
The compound features several reactive sites that can participate in various chemical transformations:
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The aldehyde group at position 3 of the pyrrole ring can undergo typical carbonyl reactions, including:
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Nucleophilic addition reactions
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Reduction to form alcohols
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Oxidation to form carboxylic acids
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Condensation reactions with amines and other nucleophiles
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The propynyl group offers opportunities for click chemistry and other alkyne-specific reactions.
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The pyrrole ring system can participate in electrophilic aromatic substitution reactions, though these may be influenced by the existing substituents.
These reactive characteristics make the compound particularly useful as an intermediate in developing more complex molecules for pharmaceutical and agrochemical applications.
Mechanism of Action
The mechanism of action for 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) primarily involves its electrophilic carbonyl group, especially in reactions with nucleophiles like amines. Understanding these mechanistic pathways helps explain the compound's utility in organic synthesis.
Nucleophilic Addition Reactions
When the compound interacts with nucleophiles, the following general steps typically occur:
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The nucleophile attacks the electrophilic carbon of the aldehyde group
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An intermediate forms with a negatively charged oxygen
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Proton transfer occurs to stabilize the intermediate
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The resulting product contains a new carbon-nucleophile bond
This mechanism underlies the compound's utility in synthesizing various nitrogen-containing compounds, which are crucial in medicinal chemistry applications.
Applications and Uses
1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) finds applications across several fields, primarily as a synthetic intermediate or building block in more complex molecules.
Research Applications
The compound is primarily used in biochemical research and proteomics, where its unique structural properties make it valuable for specific applications. These may include:
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As a probe in studying protein-ligand interactions
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In developing chemical biology tools
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As a standard or reference compound in analytical chemistry
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In studying heterocyclic chemistry reactions and mechanisms
Pharmaceutical Applications
In pharmaceutical development, the compound serves as an intermediate in synthesizing drug candidates and active pharmaceutical ingredients. The pyrrole scaffold is present in numerous pharmaceutically active compounds, and derivatives like 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) provide entry points to these valuable structures.
Specific pharmaceutical applications may include:
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Development of enzyme inhibitors
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Creation of receptor modulators
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Synthesis of antimicrobial or antifungal agents
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Production of compounds with central nervous system activity
Agrochemical Applications
The compound also serves as an intermediate in developing agrochemicals, including pesticides, herbicides, and plant growth regulators. The heterocyclic structure provides a useful scaffold for creating compounds with specific biological activities relevant to agricultural applications.
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